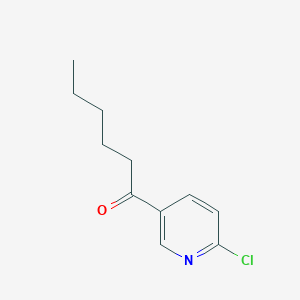

1-(6-Chloro-pyridin-3-yl)-hexan-1-one

Description

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)hexan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-11(12)13-8-9/h6-8H,2-5H2,1H3 |

InChI Key |

PTONKHGPDIMOPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 1-(6-Chloro-pyridin-3-yl)-hexan-1-one with analogous compounds, focusing on structural features, physicochemical properties, and synthesis outcomes.

Hexan-1-one Derivatives with Aromatic Substituents

Several hexan-1-one derivatives with aryl substituents have been synthesized and characterized (Table 1). Notably, compounds 2c–2g () share a 4'-(hydroxydiphenylmethyl)piperidin-1-yl group but differ in the aryl substituent (e.g., ethylphenyl, n-propylphenyl). Key observations:

- Melting Points : Vary significantly with substituent bulk. For example, 2g (iso-butylphenyl) has a higher melting point (201°C) compared to 2f (n-butylphenyl, 142°C), highlighting steric and packing effects .

- Synthetic Yields: Range from 36% (2c) to 43% (2d, 2e, 2g), suggesting minor substituent effects on reaction efficiency .

Table 1. Comparison of Hexan-1-one Derivatives

Halogenated Derivatives

Halogenation significantly alters chemical behavior. For instance:

- Br-DIF Derivatives (): Brominated analogs of 1-(2,6-dihydroxy-4-methoxyphenyl)hexan-1-one exhibit enhanced electrophilicity due to bromine’s electron-withdrawing effects. Synthesis yields (e.g., Br-DIF-1: 62%) depend on reaction conditions and halogen positioning .

- 4F-PHP Hydrobromide (): 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one forms intermolecular N–H···Br interactions in its crystal structure, a feature absent in the chloropyridine analog due to differing halogen electronegativity and steric demands .

Pyrrolidinyl-Substituted Hexanones

Pyrrolidinyl groups enhance lipophilicity and bioactivity. Examples include:

- 6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one (): This derivative’s ¹H NMR spectrum (δ = 1.38–7.61 ppm) shows distinct shifts for acetyl and pyrrolidinyl protons, contrasting with the chloropyridine analog’s expected aromatic deshielding .

Q & A

Basic: What are the standard synthetic routes for 1-(6-Chloro-pyridin-3-yl)-hexan-1-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized pyridine ring. For example:

- Friedel-Crafts Approach: Reacting 6-chloropyridine with hexanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyridine to acyl chloride) and temperature (0–5°C to minimize side reactions) .

- Nucleophilic Substitution: Starting from 3-amino-6-chloropyridine, a ketone group is introduced via diazotization followed by acylation. This method requires inert atmospheres (N₂/Ar) to prevent decomposition of intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies the hexanone chain (δ ~2.4–2.8 ppm for α-protons) and pyridine ring protons (δ ~7.5–8.5 ppm). The chloro substituent deshields adjacent protons, causing distinct splitting patterns .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data (≤ 0.8 Å) is critical for resolving chloro-pyridine orientation and hexanone conformation .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (C₁₁H₁₄ClNO⁺, exact mass: 227.0715) and fragments (e.g., loss of CO from the ketone group) .

Basic: What preliminary biological screening strategies are recommended for this compound?

Answer:

- In Vitro Assays: Test for antimicrobial activity using disk diffusion (e.g., against E. coli and S. aureus) or cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The chloro-pyridine moiety may enhance membrane permeability, requiring dose ranges of 1–100 μM .

- Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorometric assays. Structural analogs show activity in these systems, suggesting potential targets .

Advanced: How does the electron-withdrawing chloro group on the pyridine ring influence reactivity in cross-coupling reactions?

Answer:

The chloro group deactivates the pyridine ring, directing electrophilic attacks to the para position relative to the nitrogen. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C. The chloro substituent slows coupling kinetics compared to methoxy or methyl analogs, requiring extended reaction times (24–48 hrs) .

- Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps at the C-2 and C-4 positions .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism (e.g., cytochrome-mediated oxidation of the hexanone chain) reduces efficacy in vivo .

- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the hexanone β-carbon may generate inactive derivatives .

- Dose Escalation Studies: Adjust dosing regimens (e.g., intraperitoneal vs. oral) to overcome solubility limitations noted in vitro .

Advanced: What strategies optimize crystallographic data refinement for this compound when twinning or disorder is present?

Answer:

- Twinning: Use SHELXL’s TWIN/BASF commands to model twinning ratios. For high mosaicity crystals, collect data at multiple ϕ angles and merge using HKL-3000 .

- Disordered Hexanone Chain: Apply restraints (DFIX, SIMU) to maintain reasonable bond lengths/angles. Molecular dynamics simulations (e.g., Phenix) can propose likely conformers .

Advanced: How do structural modifications (e.g., replacing chloro with fluoro or methyl) affect binding affinity in target proteins?

Answer:

- SAR Studies: Synthesize analogs (e.g., 6-fluoro or 6-methyl derivatives) and compare IC₅₀ values in enzyme assays. Chloro’s electronegativity may enhance hydrogen bonding vs. methyl’s steric effects .

- Docking Simulations: Use AutoDock Vina to model interactions with protein active sites (e.g., HIV-1 protease). Chloro’s -I effect increases ligand-receptor electrostatic complementarity .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of fine powders .

- Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before aqueous disposal .

Advanced: What computational methods predict the compound’s environmental persistence or toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.